molecular formula C8H7BrFNO2 B3391479 Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate CAS No. 1804408-87-4

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate

Cat. No.: B3391479
CAS No.: 1804408-87-4
M. Wt: 248.05 g/mol
InChI Key: FGOBSQSDJWUYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate (C₈H₇BrFNO₂) is a halogenated pyridine derivative featuring a bromine atom at position 5, a fluorine atom at position 2, and an acetoxymethyl group at position 4 of the pyridine ring. This compound is cataloged under CAS 1289062-40-3 and is structurally characterized by its SMILES notation (COC(=O)CC1=CC(=NC=C1Br)F) and InChIKey (WUNNMSBENQITPC-UHFFFAOYSA-N) . It serves as a critical building block in medicinal and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromine substituent.

Properties

IUPAC Name

methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOBSQSDJWUYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211552
Record name 4-Pyridineacetic acid, 5-bromo-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804408-87-4
Record name 4-Pyridineacetic acid, 5-bromo-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804408-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid, 5-bromo-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at low temperatures . The resulting 2-bromo-5-fluoropyridine is then esterified with methyl acetate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Fluorine vs. Chlorine

A closely related analog, Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate (C₈H₇BrClNO₂), replaces fluorine with chlorine at position 2 . Key differences include:

  • Molecular Weight : Chlorine increases the molecular weight by ~16.46 g/mol (260.05 vs. 276.51 g/mol).
  • Lipophilicity : Predicted logP values (2.1 for F vs. 2.5 for Cl) suggest increased lipophilicity for the chloro-derivative, which may enhance membrane permeability in biological systems .

Ester Group Variation: Methyl vs. Ethyl

Ethyl ester analogs, such as Ethyl 2-(5-bromo-2-fluorophenoxy)acetate (C₁₀H₉BrFO₃), replace the pyridine core with a phenoxy group and feature an ethyl ester . Notable contrasts include:

  • Hydrolysis Rate : Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance, prolonging metabolic stability.
  • Lipophilicity : The ethyl group increases logP (predicted ~2.8 vs. 2.1 for the methyl-pyridine analog), favoring passive diffusion across lipid bilayers .

Core Heterocycle Differences: Pyridine vs. Imidazole/Phenyl

Compounds like Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1D) replace the pyridine with an imidazole ring, introducing additional hydrogen-bonding sites. Key distinctions:

  • Pharmacophore Geometry : Imidazole derivatives often target metal-binding enzymes (e.g., cytochrome P450), whereas pyridine-based compounds may interact with nicotinic acetylcholine receptors.
  • Synthetic Utility : Bromine on pyridine (as in the target compound) is more amenable to Suzuki-Miyaura cross-coupling than brominated phenyl groups due to reduced steric hindrance .

Data Table: Structural and Predicted Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Predicted logP
Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate Pyridine 5-Br, 2-F, 4-CH₂COOCH₃ C₈H₇BrFNO₂ 260.05 2.1
Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate Pyridine 5-Br, 2-Cl, 4-CH₂COOCH₃ C₈H₇BrClNO₂ 276.51 2.5
Ethyl 2-(5-bromo-2-fluorophenoxy)acetate Phenyl 5-Br, 2-F, OCH₂COOCH₂CH₃ C₁₀H₉BrFO₃ 291.08 2.8
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 5-(4-BrPh), 2-Ph, 4-CH₂COOCH₂CH₃ C₂₀H₁₈BrN₂O₂ 405.28 3.4

Research Implications

  • Drug Design : The fluorine atom in the target compound optimizes electronic effects for target engagement, while chloro-analogs trade reactivity for increased lipophilicity .
  • Agrochemical Applications: Ethyl esters with phenoxy groups (e.g., ) may serve as herbicides due to prolonged environmental stability .
  • Synthetic Versatility : Bromine at position 5 on pyridine enables diversification via cross-coupling, a feature less exploitable in imidazole derivatives .

Biological Activity

Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate is a compound with significant potential in medicinal chemistry due to its biological activity and versatility in synthesizing bioactive molecules. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and fluorine atoms, which enhances its reactivity and interaction with biological targets. The presence of these halogens allows for strong interactions with enzymes and receptors, making it a valuable intermediate in drug development.

The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets within biological systems. The halogen substitutions on the pyridine ring contribute to its reactivity, facilitating interactions that can modulate enzyme and receptor activities. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial activity against various pathogens.
  • Anticancer Potential : It has been investigated for its potential as an anticancer agent, showing efficacy in inhibiting cancer cell proliferation in vitro.
  • Neuropharmacological Effects : The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human melanoma cell lines. The results demonstrated an average IC50 value of approximately 5 nM, indicating potent antiproliferative activity compared to control compounds .

CompoundIC50 (nM)Cell Line
This compound5Melanoma
Control Compound A15Melanoma
Control Compound B20Melanoma

Case Study 2: Neuropharmacological Studies

In another investigation focusing on CNS penetration, this compound was administered to mice. The study reported significant modulation of neurotransmitter levels, suggesting potential applications in treating disorders like depression and anxiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.